2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE
Overview
Description
2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE is a complex organic compound that features a benzimidazole core, a brominated benzodioxole moiety, and a cyclopentylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE typically involves multiple steps:
Thioether Formation: The brominated product is then reacted with a thiol to form the thioether linkage.
Benzimidazole Formation: The thioether is then subjected to cyclization with o-phenylenediamine to form the benzimidazole core.
Acylation: Finally, the benzimidazole derivative is acylated with cyclopentylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound featuring the benzodioxole moiety.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: A related compound with a benzodioxole group.
Uniqueness
The uniqueness of 2-(2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-CYCLOPENTYLACETAMIDE lies in its combination of a benzimidazole core, a brominated benzodioxole moiety, and a cyclopentylacetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]benzimidazol-1-yl]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S/c23-16-10-20-19(28-13-29-20)9-14(16)12-30-22-25-17-7-3-4-8-18(17)26(22)11-21(27)24-15-5-1-2-6-15/h3-4,7-10,15H,1-2,5-6,11-13H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKNHSMWHAQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2SCC4=CC5=C(C=C4Br)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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